molecular formula C16H20N2O6 B4880272 1,3-dimethyl-5-(3,4,5-trimethoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

1,3-dimethyl-5-(3,4,5-trimethoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4880272
M. Wt: 336.34 g/mol
InChI Key: RRTOJPZEONVWBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-dimethyl-5-(3,4,5-trimethoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DTP, is a synthetic compound with potential applications in scientific research. DTP is a pyrimidinetrione derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-(3,4,5-trimethoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not well understood. However, it has been suggested that this compound may act as an inhibitor of enzymes involved in the biosynthesis of nucleic acids, such as thymidylate synthase and dihydrofolate reductase. This compound may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been reported to reduce oxidative stress, inflammation, and apoptosis in brain tissues. It has also been shown to improve memory and learning in animal models of Alzheimer's disease. Moreover, this compound has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

1,3-dimethyl-5-(3,4,5-trimethoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages and limitations for lab experiments. One of the advantages is that this compound has a high yield and can be synthesized using different methods. Moreover, this compound has been shown to have a wide range of biological activities, making it a potential candidate for drug development. However, one of the limitations of this compound is that its mechanism of action is not well understood, which makes it difficult to optimize its biological activity. Moreover, the toxicity and pharmacokinetics of this compound are not well characterized, which may limit its therapeutic potential.

Future Directions

Several future directions can be explored for 1,3-dimethyl-5-(3,4,5-trimethoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One of the future directions is to optimize the synthesis method to improve the yield and purity of this compound. Moreover, further studies are needed to elucidate the mechanism of action of this compound and to optimize its biological activity. Additionally, studies are needed to characterize the toxicity and pharmacokinetics of this compound to determine its therapeutic potential. Finally, this compound can be used as a lead compound for the development of novel drugs with improved biological activity and pharmacokinetic properties.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in scientific research. This compound has been synthesized using different methods and has been reported to possess antioxidant, antitumor, and antiviral activities. Moreover, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. However, further studies are needed to elucidate the mechanism of action of this compound and to optimize its biological activity. Additionally, studies are needed to characterize the toxicity and pharmacokinetics of this compound to determine its therapeutic potential.

Scientific Research Applications

1,3-dimethyl-5-(3,4,5-trimethoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been reported to possess antioxidant, antitumor, and antiviral activities. It has also been shown to have inhibitory effects on the growth of cancer cells, including leukemia and breast cancer cells. Moreover, this compound has been reported to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

1,3-dimethyl-5-[(3,4,5-trimethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6/c1-17-14(19)10(15(20)18(2)16(17)21)6-9-7-11(22-3)13(24-5)12(8-9)23-4/h7-8,10H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTOJPZEONVWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,3-dimethyl-5-(3,4,5-trimethoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
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1,3-dimethyl-5-(3,4,5-trimethoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
1,3-dimethyl-5-(3,4,5-trimethoxybenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

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